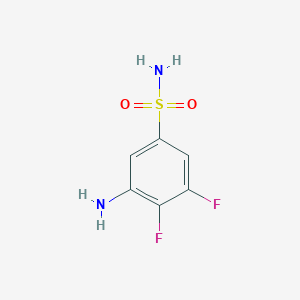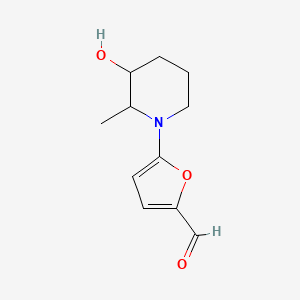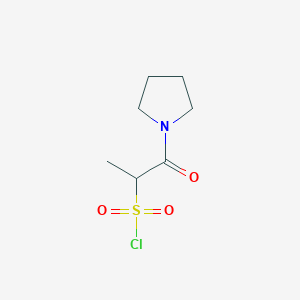
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is a complex organic compound that features a cyclopentane ring substituted with an aminomethyl group and a 5-methyl-4H-1,2,4-triazol-3-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol typically involves multi-step organic reactions. One common method starts with the cyclopentane ring, which is functionalized through a series of reactions to introduce the aminomethyl and triazole groups. Key steps may include:
Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.
Cyclization: Formation of the triazole ring through cyclization reactions involving hydrazine derivatives.
Substitution: Substitution reactions to introduce the methyl group on the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the triazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, oxides.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Biology: Studied for its interactions with biological macromolecules.
Materials Science: Used in the synthesis of novel materials with specific properties.
作用機序
The mechanism of action of 2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl and triazole groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)-4-(4H-1,2,4-triazol-3-yl)cyclopentan-1-ol: Lacks the methyl group on the triazole ring.
2-(Aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol: Different isomer of the triazole ring.
Uniqueness
2-(Aminomethyl)-4-(5-methyl-4H-1,2,4-triazol-3-yl)cyclopentan-1-ol is unique due to the presence of both the aminomethyl and 5-methyl-4H-1,2,4-triazol-3-yl groups on the cyclopentane ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC名 |
2-(aminomethyl)-4-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H16N4O/c1-5-11-9(13-12-5)6-2-7(4-10)8(14)3-6/h6-8,14H,2-4,10H2,1H3,(H,11,12,13) |
InChIキー |
AIQILIVNLVXTLA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NN1)C2CC(C(C2)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[3-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13191908.png)
![3-{[5-(Trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B13191919.png)

![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13191929.png)



![1-{[4-(Aminomethyl)phenyl]sulfonyl}piperidin-4-ol](/img/structure/B13191953.png)

![tert-Butyl N-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B13191961.png)
![[3-(Chloromethyl)pentan-3-yl]cyclopropane](/img/structure/B13191965.png)

